molecular formula C19H19N3O3 B11326911 2-butoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

2-butoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

Cat. No.: B11326911
M. Wt: 337.4 g/mol
InChI Key: XARGZVTVRQRRAP-UHFFFAOYSA-N
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Description

2-butoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide is a compound that belongs to the class of 1,2,4-oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.

Preparation Methods

The synthesis of 2-butoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide typically involves the reaction of benzaldehyde with malonic acid in the presence of a catalytic amount of piperidine at 110°C to yield cinnamic acid. This is followed by the reaction of cinnamic acid with amidoxime using carbonyl diimidazoles (CDI) in toluene to obtain the desired 1,2,4-oxadiazole derivative . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for cost, yield, and environmental impact.

Chemical Reactions Analysis

2-butoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-butoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or disrupt cellular processes in microorganisms, leading to their death or inhibition of growth . The exact molecular targets and pathways can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

2-butoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide can be compared with other similar compounds, such as:

These compounds share the oxadiazole core structure but differ in the position of the nitrogen and oxygen atoms. The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties .

Properties

Molecular Formula

C19H19N3O3

Molecular Weight

337.4 g/mol

IUPAC Name

2-butoxy-N-(5-phenyl-1,2,4-oxadiazol-3-yl)benzamide

InChI

InChI=1S/C19H19N3O3/c1-2-3-13-24-16-12-8-7-11-15(16)17(23)20-19-21-18(25-22-19)14-9-5-4-6-10-14/h4-12H,2-3,13H2,1H3,(H,20,22,23)

InChI Key

XARGZVTVRQRRAP-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=CC=C1C(=O)NC2=NOC(=N2)C3=CC=CC=C3

Origin of Product

United States

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